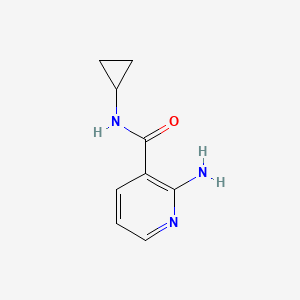

2-amino-N-cyclopropylnicotinamide

描述

属性

分子式 |

C9H11N3O |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

2-amino-N-cyclopropylpyridine-3-carboxamide |

InChI |

InChI=1S/C9H11N3O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,11)(H,12,13) |

InChI 键 |

ZBAJXOREZMTUAL-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)N |

产品来源 |

United States |

准备方法

Starting Material and Initial Functionalization

The synthesis typically begins with nicotinic acid derivatives , such as 2,6-dichloronicotinic acid or related substituted nicotinic acids. The key initial step involves converting the carboxylic acid group into a more reactive acid chloride intermediate using thionyl chloride (SOCl2). This transformation is carried out under reflux conditions (around 80°C) for approximately 24 hours, yielding the acid chloride in high yield (around 98-99%).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, 80°C, 24 h | Conversion of nicotinic acid to acid chloride | 98-99 |

Amide Bond Formation with Cyclopropylamine

The acid chloride intermediate is then reacted with cyclopropylamine to form the N-cyclopropylnicotinamide moiety. This amidation is typically performed in dichloromethane (DCM) with catalytic amounts of 4-dimethylaminopyridine and triethylamine as bases, at 0°C to room temperature over 4 hours. The reaction proceeds quantitatively, yielding the amide product as a pale yellow solid with yields close to 99%.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Amidation | Cyclopropylamine, DCM, DMAP, Et3N, 0°C to RT, 4 h | Formation of N-cyclopropylnicotinamide | 99 |

Introduction of the 2-Amino Group

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acid chloride formation | SOCl2, 80°C, 24 h | Nicotinic acid chloride | 98-99 | High conversion |

| 2 | Amidation | Cyclopropylamine, DCM, DMAP, Et3N, 0°C to RT, 4 h | N-cyclopropylnicotinamide | 99 | Quantitative amidation |

| 3 | Amination (nucleophilic) | NH3, 0°C to RT, 4 h | This compound | ~98 | Direct nucleophilic substitution |

| 4 | Pd-catalyzed amination | Pd2(dba)3, rac-BINAP/Xantphos, NaOtBu, THF, 100-120°C, 24 h | 2-amino derivative via cross-coupling | 53-75 | Ligand choice critical for yield |

| 5 | Enzymatic hydrolysis (optional) | Nitrile hydratase enzyme, bacterial source | Selective amide formation | Moderate | Biocatalytic method for selective hydrolysis |

Detailed Research Findings and Analysis

The acid chloride formation step is robust and reproducible, providing a reactive intermediate essential for subsequent amidation.

The amidation with cyclopropylamine proceeds with near-quantitative yield, indicating excellent reactivity and minimal side reactions under mild conditions.

The introduction of the amino group at position 2 is more challenging due to the electronic nature of the pyridine ring and steric hindrance from substituents. Direct nucleophilic substitution with ammonia is effective but limited to certain substrates.

Palladium-catalyzed cross-coupling offers a versatile and efficient pathway to introduce the amino group and other substituents. Ligand choice (rac-BINAP vs. Xantphos) and reaction conditions significantly influence yields and selectivity.

The use of biocatalysis for selective hydrolysis of nitriles to amides represents an innovative approach that complements traditional synthetic methods, particularly for complex multifunctional molecules.

Spectroscopic data (NMR, IR) confirm the structural integrity of the synthesized compounds, with characteristic amide proton signals and expected chemical shifts for the pyridine ring and cyclopropyl group.

化学反应分析

Types of Reactions

2-amino-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

2-amino-N-cyclopropylnicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-amino-N-cyclopropylnicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Nicotinamide (Nam)

Structure: Nicotinamide lacks the 2-amino and cyclopropyl groups. Key Differences:

- Bioactivity: Nicotinamide directly participates in NAD+ biosynthesis, whereas the 2-amino substitution in the target compound may disrupt NAD+ precursor activity but introduce novel binding interactions.

- Research Findings: Nicotinamide derivatives with amino substitutions are less studied, but modifications at position 2 have been shown to alter substrate specificity for NAD+-utilizing enzymes .

Nicotinic Acid (NA)

Structure : Nicotinic acid replaces the amide group with a carboxylic acid.

Key Differences :

- Acid-Base Properties: The carboxylic acid in NA increases water solubility but limits blood-brain barrier penetration. The amide group in 2-amino-N-cyclopropylnicotinamide may enhance lipophilicity.

- Metabolic Pathways : NA is converted to NAD+ via the Preiss-Handler pathway, while the target compound’s structural uniqueness may necessitate alternative metabolic routes .

Ranitidine Nitroacetamide Impurity

Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide . Key Differences:

- Substituents: The nitro and dimethylamino groups in the ranitidine impurity contrast with the amino and cyclopropyl groups in the target compound.

2-Cyano-N-[(methylamino)carbonyl]acetamide

Structure: Contains cyano and methylamino substituents . Key Differences:

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Biological Role |

|---|---|---|---|---|

| Nicotinamide (Nam) | C₆H₆N₂O | None | 122.12 | NAD+ precursor |

| This compound | C₉H₁₂N₄O | 2-amino, N-cyclopropyl | 208.22 (calculated) | Potential enzyme modulator |

| Nicotinic Acid (NA) | C₆H₅NO₂ | Carboxylic acid at C3 | 123.11 | NAD+ synthesis via Preiss-Handler |

| Ranitidine Nitroacetamide Impurity | C₁₃H₂₀N₄O₃S | Nitro, dimethylamino, furan | 312.39 | Ranitidine degradation product |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | Cyano, methylamino | 141.13 | Undefined (limited toxicology data) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。